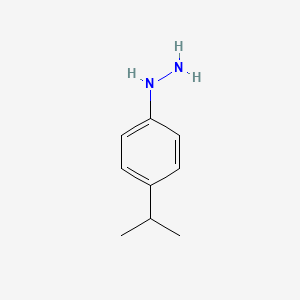

(4-Isopropylphenyl)hydrazine

Description

BenchChem offers high-quality (4-Isopropylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Isopropylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-propan-2-ylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYATZFJUOXJFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369808 | |

| Record name | (4-isopropylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63693-65-2 | |

| Record name | (4-isopropylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Isopropylphenyl)hydrazine: Properties, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (4-Isopropylphenyl)hydrazine, a pivotal chemical intermediate in modern organic synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, and synthetic methodologies related to this compound. We explore its principal reactivity, with a detailed examination of its role in the Fischer Indole Synthesis—a cornerstone reaction for constructing heterocyclic scaffolds. Furthermore, its application as a precursor in pharmaceutical development is highlighted through a case study on the synthesis and metabolism of historically significant drugs. The guide concludes with a critical summary of safety, handling, and storage protocols to ensure its responsible use in a laboratory setting.

Introduction and Strategic Importance

(4-Isopropylphenyl)hydrazine, often supplied as its more stable hydrochloride salt, is an aromatic hydrazine derivative of significant interest in synthetic chemistry. Its structure, featuring a hydrazine moiety attached to a cumene backbone, makes it an exceptionally versatile building block. The nucleophilic nature of the hydrazine group, combined with the steric and electronic influence of the para-isopropyl substituent, dictates its reactivity and utility.

This compound is most renowned as a key reactant in the Fischer Indole Synthesis, a powerful and widely adopted method for creating substituted indole rings. The indole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals, including anti-migraine agents (triptans), anti-inflammatory drugs, and anti-cancer agents.[1][2] Understanding the chemical behavior of (4-Isopropylphenyl)hydrazine is therefore fundamental to the design and execution of synthetic routes targeting these valuable molecular architectures. This guide serves to consolidate the essential technical knowledge required for its effective application in research and development.

Physicochemical and Computed Properties

The fundamental properties of (4-Isopropylphenyl)hydrazine and its common hydrochloride salt are summarized below. The free base is a pale yellow liquid or low-melting solid, while the hydrochloride is typically a white to beige crystalline powder, offering greater stability and ease of handling.[3][4]

| Property | (4-Isopropylphenyl)hydrazine (Free Base) | (4-Isopropylphenyl)hydrazine HCl | Source(s) |

| Molecular Formula | C₉H₁₄N₂ | C₉H₁₅ClN₂ | [3][5] |

| Molecular Weight | 150.22 g/mol | 186.68 g/mol | [3][5] |

| CAS Number | 63693-65-2 | 118427-29-5 | [3][4] |

| Appearance | - | White to beige or brownish flakes/powder | [4] |

| Melting Point | - | 203 °C (decomposes) | [4][6] |

| Solubility | - | Soluble in DMSO, Methanol | [4] |

| XLogP3 | 2.5 | - | [3] |

| Hydrogen Bond Donors | 2 | - | [3] |

| Hydrogen Bond Acceptors | 2 | - | [3] |

| Rotatable Bond Count | 2 | - | [3] |

Spectroscopic Profile for Structural Elucidation

Accurate identification of (4-Isopropylphenyl)hydrazine is critical. The following spectroscopic data are characteristic of the molecule's structure.

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like DMSO-d₆ (for the HCl salt), the proton NMR spectrum is expected to show:

-

Isopropyl Protons: A doublet at approximately 1.2 ppm (6H, corresponding to the two -CH₃ groups) and a septet around 2.9 ppm (1H, for the -CH proton).

-

Aromatic Protons: A pair of doublets in the aromatic region (approx. 6.8-7.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring, integrating to 4H. These will exhibit an AA'BB' splitting pattern.

-

Hydrazine Protons: Broad, exchangeable signals for the -NH and -NH₂ protons (or -NH₂⁺ and -NH₂ for the salt), which may appear over a wide chemical shift range and could be suppressed upon D₂O exchange.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will provide clear confirmation of the carbon framework:

-

Isopropyl Carbons: Two signals; one around 24 ppm for the equivalent methyl carbons and another around 33 ppm for the methine carbon.

-

Aromatic Carbons: Four distinct signals are expected. The ipso-carbon attached to the isopropyl group, the ipso-carbon attached to the hydrazine group, and the two equivalent ortho and meta carbons.

-

The specific chemical shifts will be influenced by the solvent and whether the compound is in its free base or salt form.

Infrared (IR) Spectroscopy

The IR spectrum provides key functional group information. For the hydrochloride salt, characteristic absorption bands include:

-

N-H Stretching: A series of broad bands in the 3400-2600 cm⁻¹ region, typical of amine hydrochlorides.

-

C-H Stretching: Aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹, and aromatic C-H stretches above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ and 1500 cm⁻¹.

-

N-H Bending: A band around 1500-1620 cm⁻¹.

SpectraBase provides reference FTIR and Raman spectra for the hydrochloride salt (CAS 118427-29-5) for comparison.[7]

Mass Spectrometry (MS)

Under Electron Impact (EI) conditions, the mass spectrum of the free base would show a molecular ion (M⁺) peak at m/z = 150. Key fragmentation would likely involve the loss of a methyl group ([M-15]⁺) and the loss of the isopropyl group ([M-43]⁺) to yield a stable hydrazinophenyl cation.

Synthesis and Laboratory Preparation

While (4-Isopropylphenyl)hydrazine hydrochloride is commercially available, understanding its synthesis provides deeper insight. The classical route involves the diazotization of 4-isopropylaniline followed by reduction of the resulting diazonium salt.

Caption: General synthetic pathway to (4-Isopropylphenyl)hydrazine.

For most laboratory applications, the free base is generated in situ or just prior to use from the stable hydrochloride salt.

Protocol: Preparation of (4-Isopropylphenyl)hydrazine (Free Base)

This protocol describes the liberation of the free base from its hydrochloride salt for use in subsequent reactions.[4][6]

-

Dissolution: Suspend (4-Isopropylphenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane in a flask.

-

Neutralization: Cool the suspension in an ice bath. Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) (approx. 1.1 eq) with vigorous stirring.

-

Monitoring: Continue stirring for 15-30 minutes. The reaction progress can be monitored by the disappearance of the solid starting material.

-

Extraction: Transfer the mixture to a separatory funnel. If a biphasic mixture is not clear, add more organic solvent and water. Separate the organic layer.

-

Washing & Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (4-Isopropylphenyl)hydrazine as an oil or low-melting solid.

-

Usage: Due to potential instability and sensitivity to air oxidation, it is highly recommended to use the freshly prepared free base immediately in the subsequent reaction step.

Chemical Reactivity and the Fischer Indole Synthesis

The primary utility of (4-Isopropylphenyl)hydrazine lies in its role as a nucleophile and its ability to undergo rearrangement to form heterocyclic systems.

The Fischer Indole Synthesis: Mechanism and Application

This reaction is the most powerful application of arylhydrazines, enabling the one-pot synthesis of indoles from a hydrazine and a suitable ketone or aldehyde under acidic conditions.[1][2]

Mechanism: The reaction proceeds through several distinct steps:

-

Hydrazone Formation: The arylhydrazine condenses with the carbonyl compound to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine isomer (an 'ene-hydrazine'), which is a crucial step.[8]

-

[3][3]-Sigmatropic Rearrangement: Upon protonation by the acid catalyst, the ene-hydrazine undergoes a[3][3]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which breaks the aromaticity of the phenyl ring temporarily and forms a new C-C bond.[1]

-

Rearomatization & Cyclization: A subsequent proton transfer restores aromaticity, yielding a di-imine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack (cyclization) to form a five-membered ring aminal.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule from the aminal, driven by the formation of a stable aromatic system, yields the final indole product.[8]

Caption: Mechanism of the Fischer Indole Synthesis.

Protocol: Synthesis of 6-Isopropyl-2,3-dimethyl-1H-indole

This protocol provides a representative example using (4-Isopropylphenyl)hydrazine and butan-2-one.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve (4-Isopropylphenyl)hydrazine hydrochloride (1.0 eq) in glacial acetic acid.

-

Addition of Ketone: Add butan-2-one (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The choice of acid catalyst is critical; while acetic acid can suffice, stronger acids like polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) are often used to improve yields.[2]

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. A precipitate should form.

-

Neutralization: Carefully neutralize the solution with a base (e.g., concentrated NaOH solution) until it is alkaline.

-

Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development: A Case Study

The isopropylhydrazine moiety is not only a synthetic precursor but also has direct relevance to pharmacology and toxicology. A prominent example is Iproniazid , one of the first monoamine oxidase inhibitors (MAOIs) used as an antidepressant.[9]

Iproniazid was originally developed to treat tuberculosis. While its synthesis does not directly start from (4-isopropylphenyl)hydrazine, its metabolism in the body is critically relevant.[9] Iproniazid is hydrolyzed in vivo to isonicotinic acid and isopropylhydrazine . This metabolic product, isopropylhydrazine, is then oxidized by cytochrome P450 enzymes to form a reactive isopropyl radical.[9][10] This radical is responsible for the covalent binding to liver macromolecules, leading to the hepatotoxicity that ultimately resulted in Iproniazid's withdrawal from many markets.[9]

Caption: Metabolic activation of Iproniazid to a toxic radical.

This case powerfully illustrates how the chemical properties of a substructure—in this case, isopropylhydrazine—can directly influence the pharmacological and toxicological profile of a drug.

Safety, Handling, and Storage

(4-Isopropylphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate precautions. All operations should be conducted inside a certified chemical fume hood by trained personnel.[11]

| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | [6][12] |

| Skin Irritation | Category 2 | H315: Causes skin irritation. | [6][13] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation. | [6][13] |

| Respiratory Effects | STOT SE Category 3 | H335: May cause respiratory irritation. | [6][13] |

| Physical Hazard | - | Risk of explosion if heated under confinement. | [12][13] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[11]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[11]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[6]

-

Respiratory Protection: For operations that may generate dust, use an N95 (US) or P2 (EU) respirator.[6]

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended.[4]

-

Store in a locked cabinet or other secure area.[13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Conclusion

(4-Isopropylphenyl)hydrazine is a valuable and versatile reagent in organic synthesis, with its utility firmly anchored in the construction of indole-based molecules of high pharmaceutical relevance. Its chemical behavior is dominated by the nucleophilicity of the hydrazine group and its capacity to undergo the elegant and powerful Fischer Indole Synthesis. A thorough understanding of its physicochemical properties, spectroscopic fingerprints, and reactivity is essential for its successful application. Equally critical is a strict adherence to safety and handling protocols, recognizing its inherent hazards. This guide provides the foundational knowledge for researchers to confidently and safely leverage the synthetic potential of this important chemical intermediate.

References

- CymitQuimica. (n.d.). (4-Isopropylphenyl)hydrazine hydrochloride.

- Echemi. (n.d.). 4-Isopropylphenylhydrazine hydrochloride SDS, 118427-29-5 Safety Data Sheets.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733249, (4-Isopropylphenyl)hydrazine. Retrieved from [Link].

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- ChemicalBook. (n.d.). 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Isopropylphenylhydrazine hydrochloride.

- Fisher Scientific. (2024). Safety Data Sheet: 4-Isopropylphenylhydrazine hydrochloride.

- Fisher Scientific. (2021). Safety Data Sheet: 4-Isopropylphenylhydrazine hydrochloride.

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572739, (4-Isopropoxy-phenyl)-hydrazine. Retrieved from [Link].

- Fisher Scientific. (2010). Safety Data Sheet: Phenylhydrazine.

- J&K Scientific LLC. (2021). Fischer Indole Synthesis.

-

Wikipedia. (n.d.). Iproniazid. Retrieved from [Link].

-

Al-awar, R. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345-2355. Retrieved from [Link].

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Wiley Science Solutions. (n.d.). 4-Isopropylphenylhydrazine hydrochloride Spectrum.

- Georganics. (n.d.). 4-Isopropylphenylhydrazine hydrochloride - High purity.

-

Organic Syntheses. (n.d.). Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Retrieved from [Link].

- ResearchGate. (n.d.). Proposed Mechanism of Bioactivation of Iproniazid.

-

Crane, G. E. (1956). Further studies on iproniazid phosphate; isonicotinil-isopropyl-hydrazine phosphate marsilid. Journal of Nervous and Mental Disease, 124(3), 322-331. Retrieved from [Link].

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-Isopropylphenyl)hydrazine | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]

- 5. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 4-Isopropylphenylhydrazine 98 118427-29-5 [sigmaaldrich.com]

- 7. spectrabase.com [spectrabase.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Iproniazid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

Foreword: The Strategic Utility of a Substituted Hydrazine

An In-depth Technical Guide to (4-Isopropylphenyl)hydrazine (CAS: 63693-65-2)

Authored for Senior Research & Development Professionals

(4-Isopropylphenyl)hydrazine is more than a mere chemical intermediate; it is a versatile building block, pivotal in the construction of complex heterocyclic scaffolds that form the core of numerous pharmacologically active molecules. Its true value is realized in its application, most notably in the Fischer indole synthesis, where the isopropyl moiety offers a unique point of substitution, enabling the fine-tuning of a final compound's steric and electronic properties. This guide moves beyond a simple recitation of facts to provide a deeper, application-focused understanding of this reagent. We will explore not just the what but the why—the causality behind its synthesis, the nuances of its reactivity, and the rigorous analytical validation required for its use in demanding research and development environments.

Physicochemical and Structural Characteristics

(4-Isopropylphenyl)hydrazine is most commonly supplied and handled as its hydrochloride salt for enhanced stability. The free base can be generated in situ or isolated through neutralization.[1] Understanding the properties of both forms is critical for experimental design.

| Property | (4-Isopropylphenyl)hydrazine (Free Base) | (4-Isopropylphenyl)hydrazine HCl (Salt) | Reference(s) |

| CAS Number | 63693-65-2 | 118427-29-5 | [2],[3] |

| Molecular Formula | C₉H₁₄N₂ | C H₁₅ClN₂ | [2],[3] |

| Molecular Weight | 150.22 g/mol | 186.68 g/mol | [2],[3] |

| Appearance | Pale yellow liquid or low-melting solid | White to beige or brownish flakes/powder | [2],[1] |

| Melting Point | Not widely reported; expected to be low | ~203 °C (decomposes) | ,[1] |

| Solubility | Soluble in organic solvents | Soluble in DMSO, Methanol | [1] |

| SMILES | CC(C)C1=CC=C(C=C1)NN | Cl.CC(C)c1ccc(NN)cc1 | [2], |

| InChIKey | ZYATZFJUOXJFPY-UHFFFAOYSA-N | LMFPPUVGWDZXMB-UHFFFAOYSA-N | [2],[3] |

Synthesis and Purification: From Aniline to Hydrazine

The cornerstone of producing aryl hydrazines is the diazotization of an aromatic amine followed by a controlled reduction. This classic pathway, when applied to 4-isopropylaniline, provides a reliable route to the target compound. The choice of reducing agent and the strict control of temperature are paramount to preventing side reactions and ensuring a high yield of the desired hydrazine.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (4-Isopropylphenyl)hydrazine HCl.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for phenylhydrazine synthesis and should be performed by trained personnel with appropriate safety measures.[4]

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-isopropylaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq).

-

Cool the vigorously stirred mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C. The causality here is critical: diazonium salts are unstable at higher temperatures and can decompose violently or undergo unwanted side reactions.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5 eq) in concentrated hydrochloric acid. Cool this solution to below 10 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The temperature must be kept low to control the exothermic reduction reaction.

-

A precipitate, the hydrazine tin chloride complex, will form. Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

To liberate the free base, suspend the filter cake in water and add a concentrated sodium hydroxide solution until the pH is strongly basic (pH > 10), dissolving the tin salts as stannates.

-

Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

-

For the stable hydrochloride salt, dissolve the crude base in ethanol and add concentrated hydrochloric acid until precipitation is complete. Cool the mixture, collect the crystals by filtration, wash with cold ethanol, and dry in vacuo.[4]

-

Self-Validating Trustworthiness: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (see Section 4.0). A sharp melting point close to the literature value (203 °C with decomposition) is a strong indicator of high purity.

-

Core Application: The Fischer Indole Synthesis

The premier application for (4-isopropylphenyl)hydrazine is the Fischer indole synthesis, a robust and versatile method for creating the indole ring system—a privileged scaffold in medicinal chemistry.[5] The reaction condenses the hydrazine with an aldehyde or ketone, and subsequent acid-catalyzed rearrangement yields the indole.

Reaction Mechanism Diagram

Caption: Key stages of the Fischer indole synthesis mechanism.

Mechanistic Discussion

-

Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-isopropylphenyl)hydrazine with a carbonyl compound, eliminating water to form a phenylhydrazone.[6]

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is crucial as it sets up the atoms for the subsequent rearrangement.[5]

-

-Sigmatropic Rearrangement: This is the key bond-forming and rate-determining step.[7] Under acidic conditions, the protonated enamine undergoes a concerted pericyclic rearrangement, forming a new C-C bond and breaking the weak N-N bond.

-

Rearomatization and Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity. The newly formed imine is then attacked by the terminal amine to form a five-membered ring aminal.[8]

-

Ammonia Elimination: Finally, under acid catalysis, the aminal eliminates ammonia. A final proton loss yields the stable, aromatic indole ring system.[5]

Representative Experimental Protocol

Synthesis of 2,3-dimethyl-6-isopropyl-1H-indole

-

In a round-bottom flask, dissolve (4-isopropylphenyl)hydrazine hydrochloride (1.0 eq) and methyl ethyl ketone (1.1 eq) in glacial acetic acid. The choice of acetic acid serves as both a solvent and a Brønsted acid catalyst.[7]

-

Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the pure indole. Characterize by NMR and MS.

Analytical Characterization Protocol

Rigorous analytical control is non-negotiable. The following provides a guide to the expected spectroscopic signatures for the hydrochloride salt.

| Technique | Expected Observations & Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system) in the aromatic region (~7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Isopropyl CH: A septet at ~2.9-3.1 ppm. Isopropyl CH₃: A doublet at ~1.2-1.3 ppm (integrating to 6H). Hydrazine N-H: Broad signals, often exchangeable with D₂O, typically downfield. |

| ¹³C NMR | Aromatic Carbons: Four signals expected. The ipso-carbon attached to the isopropyl group will be around 140-150 ppm, the ipso-carbon attached to the hydrazine group will be slightly shielded, and two signals for the CH carbons. Isopropyl Carbons: Two signals, one for the methine (CH) and one for the two equivalent methyl (CH₃) groups. |

| IR Spectroscopy | N-H Stretch: Broad bands in the 3100-3400 cm⁻¹ region. Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹. C=C Stretch: Peaks in the 1500-1600 cm⁻¹ region for the aromatic ring. A spectrum is available for reference.[9] |

| Mass Spec. (EI) | Molecular Ion (M⁺): For the free base, a peak at m/z = 150. The fragmentation pattern would likely show loss of the isopropyl group ([M-43]⁺) as a key feature. |

HPLC Purity Analysis Protocol

This is a general method; optimization may be required.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or TFA as a modifier). For example, start with 10% acetonitrile and ramp to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 239 nm or 210 nm provides good sensitivity.[10]

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at ~1 mg/mL. Dilute as necessary.

-

Validation: The method should be validated for linearity, accuracy, and precision. Purity is determined by the area percentage of the main peak.

Safety, Handling, and Disposal

Hydrazine derivatives are classified as Particularly Hazardous Substances (PHS) and require strict handling protocols.[11] The hydrochloride salt is a solid and less volatile than the free base, offering a safer handling profile.

GHS Hazard Classification[13][14]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| STOT Single Exposure | 3 | H335: May cause respiratory irritation |

Safe Handling Workflow

Caption: Essential workflow for safely handling (4-Isopropylphenyl)hydrazine.

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, separate from incompatible materials like strong oxidizing agents.[12] The storage area should be designated for PHS.[11]

-

Disposal: Dispose of unused material and contaminated items as hazardous waste through an approved facility, in accordance with local, state, and federal regulations.[12] Never dispose of down the drain.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733249, (4-Isopropylphenyl)hydrazine. Retrieved from [Link]

-

SpectraBase. 4-Isopropylphenylhydrazine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572739, (4-Isopropoxy-phenyl)-hydrazine. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Isopropylphenylhydrazine hydrochloride. Retrieved from [Link]

-

Wikipedia. Fischer indole synthesis. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Medical Management Guidelines for Hydrazines. Retrieved from [Link]

-

Georganics. 4-Isopropylphenylhydrazine hydrochloride - High purity. Retrieved from [Link]

-

Organic Syntheses. Phenylhydrazine. Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Retrieved from [Link]

-

Taber, D. F., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2606–2613. Retrieved from [Link]

-

University of California, Santa Barbara EH&S. Standard Operating Procedure: Hydrazine. Retrieved from [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]

-

University of Notre Dame Risk Management & Safety. Hydrazine. Retrieved from [Link]

-

The Brückner Research Group. Lab Specific Operating Procedure for Hydrazines. Retrieved from [Link]

-

Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. 17(4). Retrieved from [Link]

-

Journal of Chemistry. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. 2(4), 342-352. Retrieved from [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

Sources

- 1. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]

- 2. (4-Isopropylphenyl)hydrazine | C9H14N2 | CID 2733249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of (4-Isopropylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Isopropylphenyl)hydrazine hydrochloride is a crucial building block in synthetic organic chemistry, most notably for its role as a precursor in the Fischer indole synthesis—a cornerstone reaction in the development of numerous pharmaceutical agents. This guide provides a comprehensive overview of the synthesis of (4-Isopropylphenyl)hydrazine hydrochloride, delving into the mechanistic underpinnings of the reaction, a detailed experimental protocol, safety considerations, and the significance of this compound in medicinal chemistry.

Introduction: The Significance of (4-Isopropylphenyl)hydrazine Hydrochloride

Arylhydrazines are a class of organic compounds of immense importance in the synthesis of heterocyclic systems. Among these, (4-Isopropylphenyl)hydrazine and its hydrochloride salt stand out due to their utility in constructing indole scaffolds. The indole nucleus is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents, including the triptan class of anti-migraine drugs.[1] The Fischer indole synthesis, a reaction discovered in 1883 by Emil Fischer, remains a prominent method for creating these indole derivatives from arylhydrazines and carbonyl compounds.[1][2]

The isopropyl substituent on the phenyl ring of (4-Isopropylphenyl)hydrazine provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule. Therefore, a reliable and scalable synthesis of this key intermediate is of paramount importance to the pharmaceutical industry.

The Synthetic Pathway: A Two-Step Approach

The most common and efficient synthesis of (4-Isopropylphenyl)hydrazine hydrochloride involves a two-step process starting from the readily available 4-isopropylaniline:

-

Diazotization: Conversion of the primary aromatic amine (4-isopropylaniline) into a diazonium salt.

-

Reduction: Subsequent reduction of the diazonium salt to the corresponding hydrazine.

This classical approach offers high yields and is amenable to scale-up, making it a preferred method in both academic and industrial settings.

Step 1: Diazotization of 4-Isopropylaniline

Diazotization is the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt.[] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite with a strong mineral acid, typically hydrochloric acid.[4]

The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt, as these intermediates can be unstable and potentially explosive at higher temperatures.[5][6] The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and attacks the nitrogen of the primary amine.[5]

Diagram 1: Reaction Scheme for the Synthesis of (4-Isopropylphenyl)hydrazine hydrochloride

Caption: Step-by-step workflow for the synthesis of (4-Isopropylphenyl)hydrazine hydrochloride.

Characterization

The final product, (4-Isopropylphenyl)hydrazine hydrochloride, is a white to light yellow crystalline powder. [7]

-

Melting Point: 203 °C (decomposes). [8]* Molecular Formula: C₉H₁₅ClN₂. [9]* Molecular Weight: 186.68 g/mol . [8] Further characterization can be performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Safety and Handling

Hydrazine derivatives are toxic and should be handled with appropriate safety precautions. [10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or chloroprene) when handling hydrazine compounds. [10][11]* Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. [10]* Toxicity: (4-Isopropylphenyl)hydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation and may cause respiratory irritation. [12]* Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. [13]* Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Hydrazine waste is considered hazardous. [10][11]

Application in Fischer Indole Synthesis

The primary application of (4-Isopropylphenyl)hydrazine hydrochloride is in the Fischer indole synthesis. [14]In this reaction, the hydrazine is condensed with an aldehyde or ketone in the presence of an acid catalyst (Brønsted or Lewis acids) to form a hydrazone intermediate. [15]This intermediate then undergoes a-[14][14]sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole product. [1] The choice of carbonyl compound and reaction conditions allows for the synthesis of a diverse range of substituted indoles, which are valuable intermediates in drug discovery.

Conclusion

The synthesis of (4-Isopropylphenyl)hydrazine hydrochloride via the diazotization of 4-isopropylaniline followed by reduction is a robust and well-established method. This guide has provided a detailed protocol, mechanistic insights, and essential safety information for researchers and scientists. The pivotal role of this compound as a precursor to valuable indole structures underscores its continued importance in the field of medicinal chemistry and drug development.

References

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

- Baxendale Group. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67, 10296-10303.

-

Fisher Scientific. (2015, October 6). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link] - search for "Hydrazine Hydrate 7.5%"

- Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13, 8437-8441.

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine Monohydrate 99%. Retrieved from [Link]

-

University of California, Santa Barbara. Standard Operating Procedure. Hydrazine. Retrieved from [Link]

-

Wikipedia. Fischer indole synthesis. Retrieved from [Link]

- Google Patents. (2013). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- American Chemical Society. (2008, December 12). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 13(1), 84-88.

- National Center for Biotechnology Information. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567–2584.

-

Organic Chemistry Portal. Fischer Indole Synthesis. Retrieved from [Link]

- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Prog.

-

National Center for Biotechnology Information. (4-Isopropylphenyl)hydrazine. PubChem Compound Database. Retrieved from [Link]

-

Georganics. 4-Isopropylphenylhydrazine hydrochloride - High purity. Retrieved from [Link]

-

Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

- Google Patents. (2015). CN105017064A - Synthetic method for isopropyl hydrazine.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diazotisation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]

- 8. 4-Isopropylphenylhydrazine 98 118427-29-5 [sigmaaldrich.com]

- 9. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 4-Isopropylphenylhydrazine hydrochloride - High purity | EN [georganics.sk]

- 13. 4-Isopropylphenylhydrazine hydrochloride | 118427-29-5 [chemicalbook.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

A Spectroscopic Guide to (4-Isopropylphenyl)hydrazine: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Introduction

(4-Isopropylphenyl)hydrazine, also known as cumylhydrazine, is an aromatic hydrazine derivative of significant interest in synthetic organic chemistry. Its utility as a precursor for the synthesis of various heterocyclic compounds, particularly indoles via the Fischer indole synthesis, underscores the importance of its unambiguous structural characterization. This technical guide provides an in-depth analysis of the spectral data of (4-Isopropylphenyl)hydrazine, offering researchers, scientists, and drug development professionals a comprehensive reference for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple listing of spectral peaks. It delves into the causal relationships between the molecular structure of (4-Isopropylphenyl)hydrazine and its spectroscopic signatures. Every piece of data is contextualized, and the experimental protocols are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Spectroscopic Correlation

The structure of (4-Isopropylphenyl)hydrazine, with its distinct aromatic and aliphatic regions, as well as the reactive hydrazine moiety, gives rise to a unique set of signals in each spectroscopic technique. Understanding this correlation is fundamental to interpreting the data correctly.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (4-Isopropylphenyl)hydrazine, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of (4-Isopropylphenyl)hydrazine is expected to show distinct signals for the aromatic protons, the isopropyl group protons, and the hydrazine protons. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below. These predictions are based on established substituent effects on aromatic systems and data from analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | ~1.2 | Doublet | 6H | ~7.0 |

| Isopropyl -CH | ~2.8 | Septet | 1H | ~7.0 |

| -NH₂ | ~3.5 | Broad Singlet | 2H | - |

| -NH | ~5.5 | Broad Singlet | 1H | - |

| Aromatic H (ortho to -NHNH₂) | ~6.8 | Doublet | 2H | ~8.5 |

| Aromatic H (ortho to -CH(CH₃)₂) | ~7.1 | Doublet | 2H | ~8.5 |

Expertise & Experience in Interpretation:

The para-substitution pattern on the benzene ring leads to a characteristic AA'BB' system, which often simplifies to two distinct doublets if the electronic effects of the two substituents are sufficiently different. The isopropyl group's methyl protons appear as a doublet due to coupling with the single methine proton, which in turn appears as a septet. The hydrazine protons (-NH and -NH₂) are often broad due to quadrupole broadening and exchange with trace amounts of water, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~24 |

| Isopropyl -CH | ~33 |

| Aromatic C (ortho to -NHNH₂) | ~113 |

| Aromatic C (ortho to -CH(CH₃)₂) | ~127 |

| Aromatic C (ipso, attached to -CH(CH₃)₂) | ~145 |

| Aromatic C (ipso, attached to -NHNH₂) | ~148 |

Authoritative Grounding: The chemical shifts are predicted based on the principles of additivity of substituent chemical shifts (SCS) on a benzene ring. For instance, the alkyl group causes a moderate shielding of the ortho and para carbons, while the hydrazine group, being an amino derivative, is expected to strongly shield the ortho and para positions.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Sample Preparation:

-

Preparation of the Free Base: (4-Isopropylphenyl)hydrazine is often supplied as its hydrochloride salt. To obtain the free base, dissolve the hydrochloride salt in a minimal amount of deionized water. While stirring, add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution becomes basic (pH > 10), leading to the precipitation of the free base.

-

Extraction: Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 20 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (4-Isopropylphenyl)hydrazine as an oil or low-melting solid.

-

NMR Sample: Dissolve approximately 10-20 mg of the purified free base in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumental Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~3 s

-

Spectral Width: 10-12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: 200-220 ppm

-

The following diagram illustrates the workflow for NMR sample preparation and analysis.

Caption: Workflow for NMR sample preparation and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (4-Isopropylphenyl)hydrazine will be dominated by absorptions from the N-H and C-H bonds, as well as the aromatic ring.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400-3200 | Medium-Strong (often two bands) |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic, isopropyl) | 2980-2850 | Strong |

| N-H Bend | 1620-1580 | Medium |

| C=C Stretch (aromatic ring) | 1600-1450 | Medium-Strong (multiple bands) |

| C-H Bend (out-of-plane, para-disubstituted) | 850-800 | Strong |

Trustworthiness of Interpretation: The presence of two distinct bands in the 3400-3200 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group of the hydrazine. The strong absorption around 850-800 cm⁻¹ is highly characteristic of a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the purified (4-Isopropylphenyl)hydrazine free base (as an oil or solid) directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters (FTIR Spectrometer):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

The following diagram outlines the logical relationship between the structural components of (4-Isopropylphenyl)hydrazine and their expected IR absorptions.

Caption: Correlation of molecular structure with IR absorptions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The molecular weight of (4-Isopropylphenyl)hydrazine (C₉H₁₄N₂) is 150.22 g/mol .[1]

| m/z (mass-to-charge ratio) | Predicted Identity | Notes |

| 150 | [M]⁺ | Molecular ion |

| 135 | [M - CH₃]⁺ | Loss of a methyl group |

| 107 | [M - C₃H₇]⁺ or [M - NHNH₂]⁺ | Loss of an isopropyl group or the hydrazine moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion (common rearrangement fragment) |

Expertise & Experience in Fragmentation: In EI-MS, the molecular ion peak is expected to be reasonably intense. The most significant fragmentation pathway is often the benzylic cleavage, leading to the loss of a methyl group to form a stable secondary carbocation ([M - 15]⁺). Cleavage of the entire isopropyl group ([M - 43]⁺) is also a probable fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Sample Introduction (Direct Insertion Probe - DIP):

-

Load a small amount of the purified sample into a capillary tube.

-

Insert the capillary tube into the direct insertion probe.

-

Introduce the probe into the high-vacuum source of the mass spectrometer.

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

Instrumental Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: 40-400 amu

-

Source Temperature: 200-250 °C

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of (4-Isopropylphenyl)hydrazine. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and predicted data presented in this guide offer a robust framework for researchers to confidently identify and assess the purity of this important synthetic intermediate.

References

-

PubChem. (4-Isopropylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of (4-Isopropylphenyl)hydrazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (4-Isopropylphenyl)hydrazine. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. In the absence of extensive published quantitative solubility data for the freebase form, this guide establishes a framework for understanding and predicting its solubility based on fundamental chemical principles. It further provides detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents, empowering researchers to generate critical data for process development, formulation, and synthetic chemistry applications.

Introduction: The Significance of (4-Isopropylphenyl)hydrazine

(4-Isopropylphenyl)hydrazine, a substituted aromatic hydrazine, serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, such as indoles via the Fischer indole synthesis, and various pyrazole derivatives. These structural motifs are prevalent in a multitude of biologically active molecules and pharmaceutical agents. Consequently, a thorough understanding of the solubility of (4-Isopropylphenyl)hydrazine in organic solvents is paramount for optimizing reaction conditions, enhancing product yields, streamlining purification processes, and developing stable formulations.

This guide will delve into the theoretical underpinnings of the solubility of (4-Isopropylphenyl)hydrazine, followed by a presentation of available qualitative data and a robust set of experimental procedures for quantitative solubility determination.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For (4-Isopropylphenyl)hydrazine, its molecular structure dictates its solubility behavior.

Molecular Structure and Physicochemical Properties:

-

Polarity: The hydrazine moiety (-NHNH2) introduces polarity and the capacity for hydrogen bonding, while the isopropylphenyl group is predominantly nonpolar and lipophilic. This amphiphilic nature suggests a nuanced solubility profile.[1]

-

Hydrogen Bonding: The hydrazine group has both hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond acceptors (e.g., DMSO, THF).

-

van der Waals Forces: The aromatic ring and the isopropyl group contribute to van der Waals interactions, which will be the primary mode of interaction with nonpolar solvents.

Based on these properties, a predicted solubility trend can be established.

Predicted Solubility:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to strong dipole-dipole interactions and the ability of these solvents to accept hydrogen bonds. Protic solvents like methanol, ethanol, and isopropanol are also expected to be good solvents due to their ability to engage in hydrogen bonding.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate.

-

Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene, where the polar hydrazine group will be energetically disfavored.

Qualitative and Available Solubility Data

A thorough review of the scientific literature reveals a scarcity of quantitative solubility data for the freebase of (4-Isopropylphenyl)hydrazine. Most available information pertains to its hydrochloride salt. (4-Isopropylphenyl)hydrazine hydrochloride is reported to be soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2] The freebase is prepared by neutralizing the hydrochloride salt, often with a base like sodium hydroxide.[2][3] This suggests that the freebase is subsequently extracted into an organic solvent, implying at least moderate solubility in common extraction solvents.

Table 1: Summary of Physicochemical Properties and Qualitative Solubility of (4-Isopropylphenyl)hydrazine

| Property | Value | Source |

| Molecular Formula | C9H14N2 | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Qualitative Solubility | ||

| DMSO | Predicted to be soluble | |

| Methanol | Predicted to be soluble | |

| Ethanol | Predicted to be soluble | |

| Water | Predicted to be sparingly soluble | |

| Hexane | Predicted to be poorly soluble | |

| Toluene | Predicted to be sparingly soluble |

Experimental Protocols for Solubility Determination

Given the limited published data, experimental determination of solubility is crucial for any application. The following protocols are provided as a self-validating system for generating reliable solubility data.

Equilibrium Solubility Method (Shake-Flask)

This is the gold-standard method for determining thermodynamic solubility. The causality behind this method is the establishment of a saturated solution in equilibrium with the solid phase, ensuring the measured concentration represents the true solubility at that temperature.

Diagram 1: Experimental Workflow for the Shake-Flask Method

Sources

An In-depth Technical Guide to (4-Isopropylphenyl)hydrazine for Researchers and Drug Development Professionals

Introduction: The Role of (4-Isopropylphenyl)hydrazine in Modern Synthesis

(4-Isopropylphenyl)hydrazine [CAS Number: 63693-65-2] and its more common hydrochloride salt [CAS Number: 118427-29-5] are versatile reagents and pivotal building blocks in the synthesis of a variety of heterocyclic compounds, most notably pyrazoles.[1][2] Their significance in the pharmaceutical industry is underscored by their role as a key intermediate in the synthesis of blockbuster drugs such as the COX-2 inhibitor, Celecoxib.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the commercial landscape, synthesis, analytical validation, and practical applications of this important compound.

The choice between the free base and the hydrochloride salt is often dictated by the specific reaction conditions. The hydrochloride salt generally offers greater stability and ease of handling, while the free base is typically used in reactions requiring a non-acidic environment.[5][6]

Commercial Availability and Supplier Landscape

(4-Isopropylphenyl)hydrazine is commercially available primarily as its hydrochloride salt, which exhibits enhanced stability. A variety of chemical suppliers offer this compound in differing purities and quantities, catering to needs from laboratory-scale research to pilot-plant production.

Table 1: Prominent Commercial Suppliers of (4-Isopropylphenyl)hydrazine Hydrochloride

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | 4-Isopropylphenylhydrazine hydrochloride | 98% | 118427-29-5 |

| Thermo Scientific Chemicals | 4-Isopropylphenylhydrazine hydrochloride, 98% | 98% | 118427-29-5 |

| CymitQuimica | (4-Isopropylphenyl)hydrazine hydrochloride | 96% | 118427-29-5 |

| Georganics | 4-Isopropylphenylhydrazine hydrochloride | High Purity | 118427-29-5 |

The free base, (4-Isopropylphenyl)hydrazine, is also available from a more limited number of suppliers and is typically offered for research purposes.[7]

Table 2: Selected Suppliers of (4-Isopropylphenyl)hydrazine (Free Base)

| Supplier | Product Name | CAS Number |

| Allbio pharm Co., Ltd | (4-ISOPROPYLPHENYL)HYDRAZINE | 63693-65-2 |

When procuring this material, it is imperative to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity.

Synthesis of (4-Isopropylphenyl)hydrazine and its Hydrochloride Salt

The classical and most common method for synthesizing phenylhydrazines involves a two-step process starting from the corresponding aniline: diazotization followed by reduction.[8][9] This well-established route can be readily adapted for the preparation of (4-Isopropylphenyl)hydrazine.

Synthetic Pathway

Experimental Protocol: Synthesis of (4-Isopropylphenyl)hydrazine Hydrochloride

This protocol is adapted from established procedures for the synthesis of phenylhydrazines.[8][9]

Step 1: Diazotization of 4-Isopropylaniline

-

In a suitable reaction vessel, dissolve 4-isopropylaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Reduction of the Diazonium Salt

-

In a separate vessel, prepare a solution of the reducing agent. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common choice.[8] Alternatively, sodium sulfite can be used.[10]

-

Slowly add the cold diazonium salt solution to the reducing agent solution, again maintaining a low temperature.

-

After the addition is complete, the reaction mixture is typically stirred for several hours, allowing the (4-Isopropylphenyl)hydrazine hydrochloride to precipitate.

-

The solid product is collected by filtration, washed with a cold, saturated salt solution, and dried.

Protocol: Conversion of the Hydrochloride Salt to the Free Base

For applications requiring the free base, the hydrochloride salt can be easily neutralized.[5][6]

-

Suspend the (4-Isopropylphenyl)hydrazine hydrochloride in water.

-

With stirring, add a base such as a 25% sodium hydroxide solution until the mixture is alkaline.[6] The free base will separate as an oil or solid.

-

Extract the free base into an organic solvent like dichloromethane or ether.[5][8]

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the (4-Isopropylphenyl)hydrazine free base.

Quality Control and Analytical Methodologies

To ensure the reliability of experimental results, the purity of (4-Isopropylphenyl)hydrazine must be rigorously assessed. Chromatographic techniques are the most powerful tools for this purpose.[11]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for determining the purity of (4-Isopropylphenyl)hydrazine and for identifying any non-volatile impurities. Due to the polar nature of hydrazine compounds, a mixed-mode column, such as a Coresep 100, can provide excellent retention and separation.[12]

Table 3: Exemplary HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 250 mm or Mixed-Mode Cation-Exchange | C18 is a versatile stationary phase for reverse-phase chromatography. Mixed-mode columns can enhance retention of polar analytes. |

| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., pH 2) | Provides good separation and peak shape. |

| Detection | UV at 239 nm | A common wavelength for the detection of aromatic compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying volatile impurities and for trace-level analysis. For the analysis of hydrazine, which can be challenging to chromatograph directly, derivatization is often employed. A common method involves derivatization with pentafluorobenzaldehyde (PFB) to form the more volatile and easily detectable decafluorobenzaldehyde azine (DFBA).[13] Alternatively, in situ derivatization with acetone followed by headspace GC-MS analysis is a highly sensitive method for detecting trace hydrazine in active pharmaceutical ingredients (APIs).[14]

Applications in Drug Development: The Synthesis of Celecoxib

A prime example of the utility of (4-Isopropylphenyl)hydrazine in drug development is its use in the synthesis of Celecoxib, a selective COX-2 inhibitor.[3][4] The synthesis involves a cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine to form the core pyrazole ring.[15]

Celecoxib Synthesis Pathway

The reaction is typically carried out by heating the 1,3-dione and the hydrazine salt in a solvent such as methanol.[16] The use of (4-Isopropylphenyl)hydrazine and its derivatives in the synthesis of other pyrazole-based pharmaceuticals is an active area of research.

Storage, Handling, and Stability

Phenylhydrazines are known to be sensitive to air and light, and can decompose over time, often turning red-brown upon exposure.[17] To maintain the integrity of (4-Isopropylphenyl)hydrazine, proper storage and handling are crucial.

Storage Recommendations:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Protect from light and air. Phenylhydrazine can be stabilized by the addition of agents like hexamethylene tetramine.[18]

-

Store away from strong oxidizing agents.

Handling Precautions:

-

(4-Isopropylphenyl)hydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[19]

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

In case of a spill, contain the material and dispose of it as hazardous waste in accordance with local regulations.

Phenylhydrazine itself is relatively stable in aqueous solutions in the absence of oxygen, but its stability decreases in the presence of air.[20] The decomposition of hydrazine can be catalyzed by certain metals.[21]

Conclusion

(4-Isopropylphenyl)hydrazine is a valuable and versatile reagent in the pharmaceutical industry, with its commercial availability, well-established synthesis, and critical role in the production of important drugs like Celecoxib. A thorough understanding of its properties, analytical methods for quality control, and proper handling procedures are essential for its effective and safe use in research and development. This guide provides a solid foundation for scientists and professionals working with this key synthetic intermediate.

References

-

Organic Syntheses Procedure. (n.d.). Phenylhydrazine. Retrieved from [Link]

-

Glasp. (2015, November 25). How to Freebase (Phenylhydrazine HCl as an example) | Video Summary and Q&A. Retrieved from [Link]

-

NileRed. (2015, November 25). How to Freebase (Phenylhydrazine HCl as an example) [Video]. YouTube. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of phenylhydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine[16]. Retrieved from [Link]

- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.

-

PubChem. (n.d.). Phenylhydrazine. Retrieved from [Link]

- Google Patents. (n.d.). US2701815A - Stabilized phenyl-hydrazine.

- Google Patents. (n.d.). CN102531953A - Preparation process for phenylhydrazine hydrochloride.

-

Zenodo. (2020, May 30). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]

- Google Patents. (n.d.). CN102841170A - Method for detecting impurity phenylhydrazine in edaravone.

-

PMC. (2021, October 5). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization | Request PDF. Retrieved from [Link]

-

PubMed. (2009, February 20). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]

-

PubChem. (n.d.). (4-Isopropylphenyl)hydrazine. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (n.d.). 6. analytical methods. Retrieved from [Link]

-

PubMed. (2009, February 20). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]

-

Navitus Chemicals Private Limited. (2021, March). Proposed Manufacturing Unit of Pharmaceuticals Intermediates and Specialty Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN103508924A - Preparation of Isopropylhydrazine Derivatives by New Process for the Synthesis of Drug Intermediates.

-

NileRed. (2015, September 28). Making Phenylhydrazine (Skatole precursor) [Video]. YouTube. Retrieved from [Link]

-

Georganics. (n.d.). 4-Isopropylphenylhydrazine hydrochloride - High purity | EN. Retrieved from [Link]

-

DTIC. (n.d.). THE CHEMICAL AND BIOCHEMICAL DEGRADATION OF HYDRAZINE. Retrieved from [Link]

-

Chromatography Forum. (2011, July 16). Free hydrazine quantification by GC. Retrieved from [Link]

-

PubMed. (1981, March). Environmental chemistry and management of hydrazine. Retrieved from [Link]

-

PMC. (2015, March 16). Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. Retrieved from [Link]

-

DTIC. (1971, October 27). RESEARCH ON HYDRAZINE DECOMPOSITION. Retrieved from [Link]

Sources

- 1. 4-Isopropylphenylhydrazine hydrochloride CAS#: 118427-29-5 [amp.chemicalbook.com]

- 2. 4-Isopropylphenylhydrazine hydrochloride | 118427-29-5 [chemicalbook.com]

- 3. zenodo.org [zenodo.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. glasp.co [glasp.co]

- 6. m.youtube.com [m.youtube.com]

- 7. (4-ISOPROPYLPHENYL)HYDRAZINE [allbiopharm.com]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. helixchrom.com [helixchrom.com]

- 13. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 17. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. US2701815A - Stabilized phenyl-hydrazine - Google Patents [patents.google.com]

- 19. 4-Isopropylphenylhydrazine hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 20. Environmental chemistry and management of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Safe Handling of (4-Isopropylphenyl)hydrazine and its Hydrochloride Salt

This guide provides a comprehensive overview of the safety and handling precautions for (4-isopropylphenyl)hydrazine and its hydrochloride salt, designed for researchers, scientists, and drug development professionals. The content is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Understanding the Hazard Profile: A Tale of Two Forms

(4-Isopropylphenyl)hydrazine is most commonly supplied as its hydrochloride salt (CAS No. 118427-29-5), which enhances its stability and shelf-life.[1][2] The free base form (CAS No. 63693-65-2), while less common commercially, may be generated in situ or during reaction work-ups.[1][3] It is critical to understand that the free base is generally more reactive and potentially more hazardous than the salt form due to the increased nucleophilicity and basicity of the free hydrazine moiety.

Both forms are classified as hazardous substances. The primary hazards associated with (4-isopropylphenyl)hydrazine hydrochloride are summarized below. The free base should be assumed to carry similar, if not more severe, hazards.

| Hazard Classification | GHS Hazard Statement | Causality and Scientific Insight |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[4] | Hydrazine and its derivatives can be readily absorbed into the body through multiple routes. Their toxicity is linked to their ability to interfere with cellular metabolism and cause damage to organs such as the liver, kidneys, and central nervous system.[5][6] |

| Skin Irritation | H315: Causes skin irritation[4] | The alkaline nature of the free hydrazine and the reactivity of the hydrazine group can lead to irritation and damage to the skin upon contact. |

| Serious Eye Irritation | H319: Causes serious eye irritation[4] | Direct contact with the eyes can cause significant irritation and potential damage due to the chemical's reactivity. |

| Respiratory Irritation | H335: May cause respiratory irritation[4] | Inhalation of dust or vapors can irritate the mucous membranes and the respiratory tract. |

| Carcinogenicity | Suspected Carcinogen | Hydrazine and many of its derivatives are classified as potential or suspected human carcinogens by organizations like the IARC and NIOSH.[5][7] This is a critical consideration for long-term handling and requires stringent control measures. |

Prudent Laboratory Practices: A Hierarchy of Controls

A multi-layered approach to safety is essential when working with (4-isopropylphenyl)hydrazine and its derivatives. The hierarchy of controls, from most to least effective, should always be followed.

Caption: Simplified workflow of the Fischer Indole Synthesis.

Step-by-Step Safety Protocol for Fischer Indole Synthesis:

-

Preparation:

-

Don all required PPE as outlined in Section 2.4.

-

Ensure the chemical fume hood is functioning correctly.

-

Assemble all necessary glassware and reagents within the fume hood.

-

-

Reaction Setup:

-

If starting with the hydrochloride salt, the free base may be generated in situ or in a separate step by neutralization with a base like sodium hydroxide. This should be done cautiously as it can be an exothermic process.

-

The reaction of the hydrazine with the carbonyl compound is typically carried out in the presence of an acid catalyst such as polyphosphoric acid or zinc chloride. [8][9]The addition of the catalyst should be done slowly and with adequate stirring.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is typically quenched and extracted. Be aware that the work-up procedure may involve handling the free base form of the hydrazine.

-

-

Purification:

-

Purification of the indole product is often achieved by chromatography or recrystallization. All purification steps should be performed in a well-ventilated area, preferably within the fume hood.

-

Emergency Procedures: Be Prepared

In the event of an emergency, prompt and correct action is vital.

-